Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
CAS No.: 112197-88-3
Cat. No.: VC21274262
Molecular Formula: C14H19NO3
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112197-88-3 |
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Molecular Formula | C14H19NO3 |
Molecular Weight | 249.3 g/mol |
IUPAC Name | methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate |
Standard InChI | InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 |
Standard InChI Key | UBXOGDCEHWDILC-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O |
Canonical SMILES | COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate consists of a piperidine ring with three key functional groups: a benzyl group attached to the nitrogen atom, a hydroxyl group at the 3-position, and a methyl carboxylate group also at the 3-position. The compound's structural formula can be represented as C₁₄H₁₉NO₃, highlighting its carbon, hydrogen, nitrogen, and oxygen composition.
The three-dimensional arrangement of these functional groups plays a crucial role in determining the compound's reactivity and potential applications. The hydroxyl group at the 3-position is particularly significant for its ability to form hydrogen bonds, which influences the compound's physical properties and interactions with biological systems.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Property | Value |
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Molecular Formula | C₁₄H₁₉NO₃ |
Molecular Weight | 249.31 g/mol |
Exact Mass | 249.136 |
Physical State | Solid (at room temperature) |
Solubility | Soluble in organic solvents |
LogP | Approximately 0.98 |
PSA | Approximately 49.77 |
The compound features a polar hydroxyl group and a relatively lipophilic benzyl moiety, contributing to its unique solubility profile and potential for membrane permeability. The presence of both hydrophilic and lipophilic regions makes it particularly interesting for potential biological applications. The polar surface area (PSA) value of approximately 49.77 suggests moderate ability to penetrate cell membranes, which is relevant for potential pharmaceutical applications .
Synthesis Methodologies
General Synthetic Approaches
The synthesis of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate typically involves a multi-step process. While specific literature on this exact compound is limited, the synthesis methods can be extrapolated from related compounds. One approach could involve the following steps:
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Formation of a suitably substituted piperidine ring
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Introduction of the benzyl group at the nitrogen position
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Installation of the hydroxyl and methyl carboxylate groups at the 3-position
These synthetic routes often require careful control of reaction conditions to achieve the desired stereochemistry at the substituted positions.
Stereochemical Considerations
The presence of a stereogenic center at the 3-position means that the compound can exist as different stereoisomers. The stereochemical outcome of the synthesis is typically controlled by the choice of reducing agents or catalysts. For related compounds, such as ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, stereochemistry has been controlled using asymmetric reduction methods . These approaches could potentially be adapted for the synthesis of stereochemically pure Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate.
In related compounds, researchers have utilized various catalytic systems to control stereoselectivity. For instance, ruthenium-based catalysts with chiral ligands like BINAP have been employed to achieve high enantioselectivity in the reduction of related ketones . Such methods might be applicable to the synthesis of enantiomerically pure Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate.
Reactivity and Chemical Transformations
Functional Group Reactivity
The presence of multiple functional groups in Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate enables diverse chemical transformations:
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The hydroxyl group can participate in esterification, etherification, or oxidation reactions
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The methyl ester can undergo hydrolysis, transesterification, or reduction
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The benzyl group on the nitrogen can be removed under hydrogenolysis conditions
These transformations make the compound a valuable building block in organic synthesis, potentially serving as an intermediate in the preparation of more complex molecules.
Biological Activity and Applications
Industrial and Research Applications
Beyond potential biological applications, Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate may serve as:
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An intermediate in the synthesis of more complex compounds
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A building block for library synthesis in discovery chemistry
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A model compound for studying stereoselective transformations
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A reference standard for analytical methods development
The compound's well-defined structure and functional group arrangement make it suitable for these diverse applications in both academic and industrial settings.
Spectroscopic Characterization
Other Analytical Methods
Mass spectrometry would typically show a molecular ion peak at m/z 249, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the benzyl group and fragments related to the piperidine ring and ester moiety.
Infrared spectroscopy would reveal characteristic absorption bands for:
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O-H stretching (hydroxyl group) at approximately 3300-3500 cm⁻¹
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C=O stretching (ester group) at approximately 1720-1740 cm⁻¹
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C-N stretching at approximately 1200-1350 cm⁻¹
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Aromatic C-H and C=C stretching from the benzyl group
Comparison with Structurally Related Compounds
Structural Analogues
Several compounds structurally related to Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate have been reported in the literature. These include:
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Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate, which differs in the position of the hydroxyl group (5 instead of 3)
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Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate, which has the carboxylate group at the 4-position rather than the 3-position
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1-Benzyl-3-hydroxypiperidine, which lacks the carboxylate functionality
These structural variations can significantly affect the compounds' physical properties, reactivity, and potential biological activities.
Structure-Activity Relationships
The position and orientation of functional groups on the piperidine ring can dramatically influence the compound's properties and activities. For example:
Understanding these structure-activity relationships is crucial for the rational design of new compounds with optimized properties for specific applications.
Current Research Directions and Future Prospects
Emerging Applications
Research on piperidine derivatives like Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate continues to evolve, with several promising directions:
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Development of novel synthetic methodologies for stereoselective preparation
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Exploration of potential applications in medicinal chemistry
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Investigation of catalytic applications for asymmetric transformations
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Incorporation into more complex molecular architectures for materials science applications
These research avenues highlight the compound's versatility and potential value in various scientific and technological domains.
Challenges and Opportunities
Despite its interesting properties, several challenges remain in the full exploitation of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate:
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Development of more efficient and scalable synthetic routes
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Comprehensive characterization of its biological activity profile
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Exploration of its potential as a building block for complex molecule synthesis
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Investigation of structure-activity relationships to guide rational design of derivatives
Addressing these challenges presents significant opportunities for advancing our understanding of this compound and realizing its full potential in various applications.
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